molecular formula C14H17N3O4S B2852523 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798513-69-5

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2852523
CAS No.: 1798513-69-5
M. Wt: 323.37
InChI Key: WKWZMHSREHGLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The TZD moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, which is strategically substituted with a piperidine ring and a 3,5-dimethylisoxazole carbonyl unit . This molecular architecture is of significant interest for probing biological pathways, particularly in oncology and metabolic disease research. Compounds based on the TZD structure have demonstrated a broad spectrum of biological activities in scientific studies. They are extensively investigated as potential anticancer agents, with research indicating cytotoxic and anti-proliferative effects against various human cancer cell lines . Furthermore, the TZD scaffold is a classic template for antidiabetic research, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor enhances insulin sensitivity and regulates glucose and lipid metabolism . Beyond these, TZD derivatives are also studied for their antimicrobial , anti-inflammatory , and antioxidant properties, the latter involving scavenging reactive oxygen species (ROS) . The presence of the 3,5-dimethylisoxazole and piperidine groups in this specific compound may influence its pharmacokinetic profile and target binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies and for developing novel therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-8-12(9(2)21-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-22-14(17)20/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWZMHSREHGLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Studies indicate that derivatives of thiazolidinediones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Research has highlighted the compound's efficacy against specific bacterial strains, suggesting its utility in developing new antibiotics.
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and lipid metabolism.

Pharmacological Research

The pharmacological profile of this compound indicates several potential effects:

  • Analgesic Effects : By interacting with pain pathways through FAAH inhibition, it may provide relief in pain management contexts.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Chemical Biology

In chemical biology applications, this compound acts as a tool for probing biological systems:

  • Biological Probes : Its unique structure allows it to be used as a probe in biological assays to study enzyme interactions and receptor binding.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

  • Polymer Synthesis : Its reactivity can be harnessed in synthesizing novel polymers with specific functionalities.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

  • FAAH Inhibition Study :
    • Objective: To assess the inhibition potency of the compound on FAAH.
    • Results: Demonstrated an IC50 value of 6.1 nM, indicating strong potential for therapeutic use in pain relief .
  • Antimicrobial Testing :
    • Objective: Evaluate the antimicrobial efficacy against Gram-positive bacteria.
    • Results: Showed moderate antibacterial activity, supporting its development as an antibiotic candidate .

Comparison with Similar Compounds

Structural Comparison

The compound’s substitution pattern distinguishes it from other thiazolidine-2,4-dione derivatives. Below is a comparative analysis of key structural features:

Table 1: Structural Comparison of Thiazolidine-2,4-dione Derivatives

Compound Name/Class Core Structure Position 3 Substituent Position 5 Substituent Biological Target
Target Compound Thiazolidine-2,4-dione 1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl Hypothesized: Kinases
YPC-21440 (Pan-Pim Inhibitors) Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazine with piperazine Pan-Pim Kinase
3a, 3b (Antitubercular Agents) Thiazolidine-2,4-dione Aromatic/alkyl halides Aromatic aldehydes Mycobacterium tuberculosis
6a-o (Anti-inflammatory Agents) Thiazolidine-2,4-dione Triazole-methyl groups Benzylidene COX-2/ROS pathways
  • Position 3 vs. 5 Substitution : Unlike YPC-series compounds (substituted at position 5 with imidazopyridazine-piperazine groups), the target compound’s 3-position modification may alter target selectivity or pharmacokinetics. The piperidine-isoxazole moiety could enhance blood-brain barrier penetration compared to bulkier substituents in YPC compounds.
  • Heterocyclic Diversity : The 3,5-dimethylisoxazole in the target compound contrasts with triazole (anti-inflammatory agents ) or imidazopyridazine (kinase inhibitors ) groups, suggesting divergent binding interactions.
Pharmacological Activity

Table 2: Pharmacological Activities of Analogous Compounds

Compound Type Biological Activity Key Findings Reference
YPC Series Pan-Pim Kinase Inhibition Demonstrated nanomolar IC50 values in kinase assays; methanesulfonate salts improved solubility.
Antitubercular Agents Mycobacterium Inhibition Compounds 3a, 3b showed MIC values of 6.25–12.5 µg/mL against H37Rv strain.
Anti-inflammatory Agents COX-2/ROS Inhibition Compounds 6a-o reduced IL-6 and TNF-α levels in murine models.
  • Hypothesized Activity of Target Compound : The isoxazole-piperidine group may confer kinase inhibitory activity similar to YPC compounds but with distinct selectivity due to smaller heterocyclic size. Alternatively, the isoxazole’s electron-withdrawing properties could modulate antioxidant or anti-inflammatory effects, as seen in benzylidene derivatives .
Pharmacokinetic Considerations
  • Solubility : The target compound’s isoxazole and tertiary amine (piperidine) may enhance aqueous solubility compared to purely aromatic substituents in antitubercular agents .
  • Metabolic Stability : The dimethylisoxazole’s resistance to oxidation could improve half-life relative to YPC compounds’ imidazopyridazine motifs .

Preparation Methods

Thiazolidine-2,4-dione Formation

A modified Gewald reaction is employed:

  • Condensation of 2-mercaptoacetic acid with piperidin-4-one in refluxing toluene (110°C, 12 hours).
  • Cyclodehydration using polyphosphoric acid (PPA) at 60°C for 3 hours.

Yield Optimization :

  • Substituents on the piperidine ring influence cyclization efficiency.
  • Catalysts like β-cyclodextrin-SO₃H enhance intramolecular nucleophilic attack, achieving yields up to 82%.

N-Functionalization of Piperidine

Selective protection of the piperidine nitrogen is achieved using:

  • Boc (tert-butyloxycarbonyl): Boc₂O in THF with DMAP (4-dimethylaminopyridine) at 25°C.
  • Cbz (benzyloxycarbonyl): Cbz-Cl in the presence of NaHCO₃.

Deprotection Conditions :

  • Boc: TFA (trifluoroacetic acid)/DCM (1:1) at 0°C.
  • Cbz: Hydrogenolysis with Pd/C (10%) under H₂ atmosphere.

Coupling Strategies for Conjugation

The final assembly involves coupling the isoxazole-4-carbonyl chloride with the piperidin-4-yl thiazolidine-2,4-dione. Two primary methods are documented:

Schotten-Baumann Acylation

Conditions :

  • Piperidine derivative (1 equiv), isoxazole-4-carbonyl chloride (1.2 equiv), NaOH (10% aqueous), 0–5°C.
  • Reaction time: 2–4 hours.

Advantages :

  • Rapid reaction kinetics.
  • Minimal epimerization risk due to low temperature.

Limitations :

  • Requires strict pH control (pH 9–10) to prevent hydrolysis.

Steglich Esterification

Reagents :

  • DCC (N,N'-dicyclohexylcarbodiimide), DMAP, dry DCM.
  • Room temperature, 12–18 hours.

Yield Comparison :

Method Yield (%) Purity (%) Side Products
Schotten-Baumann 68 92 Hydrolyzed acyl chloride
Steglich 85 98 DCU (dicyclohexylurea)

Steglich conditions are preferred for scalability and reduced aqueous workup.

Optimization and Catalytic Approaches

Recent advances focus on green chemistry and catalytic efficiency:

Nano-Catalyzed Cyclization

Nano-CoFe₂O₄@SiO₂/PrNH₂ particles (0.6 mol%) in ethanol/water (3:1) at 70°C achieve 89% yield of the thiazolidine-2,4-dione intermediate.

Mechanistic Insight :

  • The catalyst stabilizes the imine intermediate, facilitating nucleophilic attack by the thiol group.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time from 12 hours to 35 minutes for the Gewald step, with comparable yields (80–84%).

Analytical Characterization and Purification

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexanes (15–60% gradient) removes unreacted acyl chloride and DCU.
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.50 (m, 2H, piperidine-H), 2.35 (s, 6H, isoxazole-CH₃), 3.70–3.90 (m, 4H, thiazolidinedione ring).
  • HRMS : [M+H]⁺ calc. for C₁₄H₁₇N₃O₅: 307.306, found: 307.305.

Q & A

Q. How to reconcile discrepancies between in silico predictions and experimental binding affinities?

  • Methodology :
  • Force field refinement : Adjust parameters in docking software to account for solvation effects or flexible binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) to binding, which may explain mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.